Ethyl 3-chloro-4-trifluoromethylphenylacetate
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Overview
Description
Ethyl 3-chloro-4-trifluoromethylphenylacetate is a chemical compound with the molecular formula C11H10ClF3O2 and a molecular weight of 266.64 g/mol . It is an ester derivative of benzeneacetic acid, characterized by the presence of chloro and trifluoromethyl groups on the aromatic ring. This compound is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-chloro-4-trifluoromethylphenylacetate can be synthesized through several methods. One common approach involves the esterification of 3-chloro-4-trifluoromethylphenylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-chloro-4-trifluoromethylphenylacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The ester group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or sodium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenylacetates.
Oxidation: Formation of 3-chloro-4-trifluoromethylphenylacetic acid.
Reduction: Formation of 3-chloro-4-trifluoromethylphenylethanol.
Scientific Research Applications
Ethyl 3-chloro-4-trifluoromethylphenylacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-chloro-4-trifluoromethylphenylacetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to interact with hydrophobic regions of proteins and enzymes. The chloro group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-chloro-4-fluorophenylacetate
- Ethyl 3-chloro-4-methylphenylacetate
- Ethyl 3-chloro-4-bromophenylacetate
Uniqueness
Ethyl 3-chloro-4-trifluoromethylphenylacetate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability and lipophilicity, making it more suitable for certain applications compared to its analogs .
Properties
Molecular Formula |
C11H10ClF3O2 |
---|---|
Molecular Weight |
266.64 g/mol |
IUPAC Name |
ethyl 2-[3-chloro-4-(trifluoromethyl)phenyl]acetate |
InChI |
InChI=1S/C11H10ClF3O2/c1-2-17-10(16)6-7-3-4-8(9(12)5-7)11(13,14)15/h3-5H,2,6H2,1H3 |
InChI Key |
XDQDWTWZBARXGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1)C(F)(F)F)Cl |
Origin of Product |
United States |
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